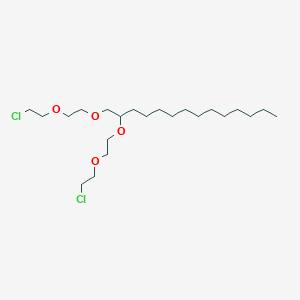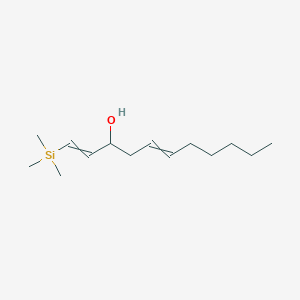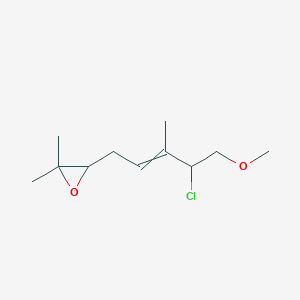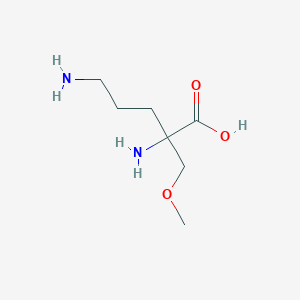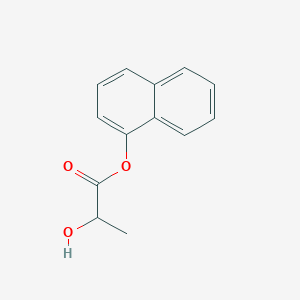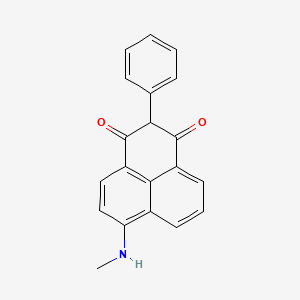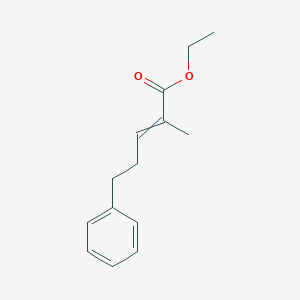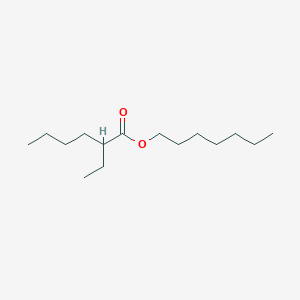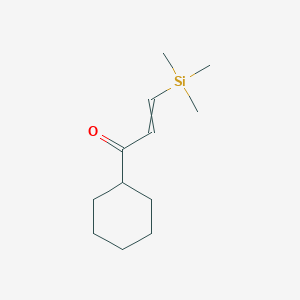![molecular formula C15H13FS B14312533 [(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene CAS No. 116109-47-8](/img/structure/B14312533.png)
[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene is an organic compound characterized by a cyclopropyl group attached to a benzene ring, with a fluorine atom and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via a thiolation reaction, where a thiol reacts with an appropriate electrophile.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfanyl group is oxidized to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of [(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and the sulfanyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The cyclopropyl group may also contribute to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
[(1-Fluoro-2-phenylcyclopropyl)sulfanyl]benzene can be compared with other similar compounds such as:
[(1-Fluoro-2-phenylcyclopropyl)sulfonyl]benzene: This compound has a sulfonyl group instead of a sulfanyl group, which can affect its reactivity and applications.
[(1-Fluoro-2-phenylcyclopropyl)thio]benzene:
[(1-Fluoro-2-phenylcyclopropyl)oxy]benzene: The presence of an oxy group can alter the compound’s interactions and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
116109-47-8 |
|---|---|
Fórmula molecular |
C15H13FS |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
(1-fluoro-2-phenylcyclopropyl)sulfanylbenzene |
InChI |
InChI=1S/C15H13FS/c16-15(17-13-9-5-2-6-10-13)11-14(15)12-7-3-1-4-8-12/h1-10,14H,11H2 |
Clave InChI |
FZGCPURQCHTVCC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1(F)SC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


